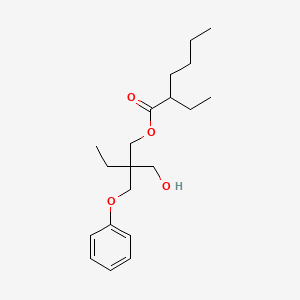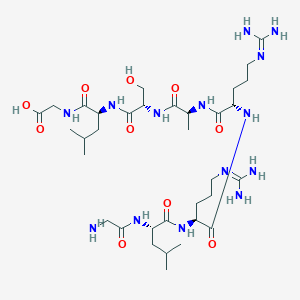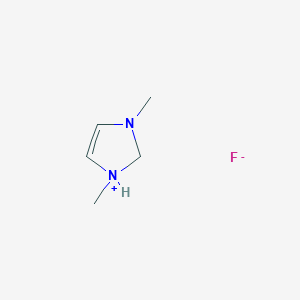
1-(Methylsulfanyl)undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfanyl)undecan-3-one is an organic compound belonging to the class of ketones It is characterized by the presence of a methylsulfanyl group attached to the third carbon of an undecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylsulfanyl)undecan-3-one can be synthesized through several methods. One common approach involves the reaction of 1-undecanol with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfanyl)undecan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties, making it useful in biological research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of certain cosmetic and pharmaceutical products.
Mechanism of Action
The mechanism of action of 1-(Methylsulfanyl)undecan-3-one involves its interaction with specific molecular targets. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial activity.
Comparison with Similar Compounds
1-(Methylsulfanyl)undecan-3-one can be compared with other similar compounds such as:
Undecan-2-one: Another ketone with a similar structure but different functional group positioning.
Undecan-3-one: Lacks the methylsulfanyl group, resulting in different chemical properties.
Undecan-4-one: Similar structure but with the ketone group at a different position.
Uniqueness: The presence of the methylsulfanyl group in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other undecanones.
Properties
CAS No. |
669057-24-3 |
|---|---|
Molecular Formula |
C12H24OS |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
1-methylsulfanylundecan-3-one |
InChI |
InChI=1S/C12H24OS/c1-3-4-5-6-7-8-9-12(13)10-11-14-2/h3-11H2,1-2H3 |
InChI Key |
WJKKKOBURWNPGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)CCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526263.png)
![1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene](/img/structure/B12526267.png)


![2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide](/img/structure/B12526287.png)

![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)
![3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12526306.png)
![N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12526322.png)


![N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea](/img/structure/B12526355.png)


